molecular formula C13H9F2NO4 B193970 レボフロキサシン Q-酸 CAS No. 100986-89-8

レボフロキサシン Q-酸

カタログ番号: B193970
CAS番号: 100986-89-8
分子量: 281.21 g/mol
InChIキー: NVKWWNNJFKZNJO-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levofloxacin is a synthetic broad-spectrum antibacterial agent used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as quinolone antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

The synthesis of Levofloxacin involves the reaction of raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido [1,2,3-Δ]- [1,4]-benzoxazines-6-carboxylicesters with tetrahydrofuran (THF), water, N methyl piperazines and sodium hydroxide .


Molecular Structure Analysis

Levofloxacin has a molecular formula of C18H20FN3O4 . The molecular structure of Levofloxacin Q-Acid is C13H9F2NO4 . The crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate and acetic acid solvate of levofloxacin were reported .


Chemical Reactions Analysis

The kinetics of oxidation of levofloxacin by water-soluble manganese dioxide has been studied in aqueous acidic medium . The stoichiometry for the reaction indicates that the oxidation of 1 mol of levofloxacin requires 1 mol of manganese dioxide .


Physical and Chemical Properties Analysis

Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a molar refractivity of 91.1±0.4 cm3 . Levofloxacin Q-Acid has a density of 1.6±0.1 g/cm3, a boiling point of 459.2±45.0 °C at 760 mmHg, and a molar refractivity of 62.3±0.4 cm3 .

科学的研究の応用

抗菌アプリケーション

レボフロキサシン Q-酸は、細菌のDNAジャイレースおよびトポイソメラーゼIV酵素の阻害機構により、強力な抗菌活性を示し、殺菌作用をもたらします . この化合物は、大腸菌およびB. spizizeniiなど、さまざまな細菌に対する有効性について研究されており、有望な最小発育阻止濃度(MIC)を示しています .

抗がんの可能性

研究によると、レボフロキサシン Q-酸は抗がん作用を有する可能性があることが示されています。 正常細胞と比較して、がん細胞に対してより細胞毒性があることが判明しており、がん治療における可能性を示唆しています .

薬物動態の強化

チオ化などのレボフロキサシンの修飾は、その薬物動態プロファイルを強化するために検討されてきました。 これらの修飾は、薬物の安全性と全体的な活性を改善することを目的としており、より優れた治療効果をもたらす可能性のある新しい世代のキノロンにつながる可能性があります .

分析化学

レボフロキサシン Q-酸は、その独特の分光特性により、分析化学で使用できます。 これは、さまざまな分光分析で利用できる、独自の吸収ピークを持つ励起プロファイルを示します .

固体化学

この化合物は、フタルイミドやカフェ酸などの他の分子との共結晶や塩の開発に関与してきました。 これらの固体形態は、抗菌効果を向上させることを目的としており、溶解速度と抗菌活性を強化した新しい材料につながる可能性があります .

製剤

レボフロキサシン Q-酸は、脂肪酸を用いた革新的な深共晶系を作成するために使用されてきました。 これらのシステムは、薬物送達と有効性を高めることができる可溶化特性により、潜在的な製薬用途を持っています .

薬物-金属相互作用研究

薬物-金属相互作用研究にも応用されています。 これらの相互作用を理解することは、新しい薬物の開発と、潜在的な副作用や薬効の変化を予測するために不可欠です .

分子微生物学

分子微生物学では、レボフロキサシン Q-酸の構造-活性相関が研究の対象となっています。 このような研究から得られた知見は、特定の微生物株に対して標的を絞った効力を発揮する新しい抗菌剤の設計につながる可能性があります .

作用機序

Target of Action

Levofloxacin Q-Acid, also known as Levofloxacin carboxylic acid, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA .

Mode of Action

Levofloxacin Q-Acid inhibits the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, the DNA replication process in bacteria is halted, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the DNA replication and transcription in bacteria, affecting the biochemical pathways related to these processes

Pharmacokinetics

Levofloxacin, the parent compound, is known to be rapidly and completely absorbed, widely distributed in the body, minimally metabolized in the liver, and primarily excreted in the urine . These properties likely influence the bioavailability of Levofloxacin Q-Acid, but specific studies on Levofloxacin Q-Acid are needed to confirm this.

Result of Action

The primary molecular effect of Levofloxacin Q-Acid is the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This results in the death of the bacteria, thereby exerting its antibacterial effect

Action Environment

Environmental factors can influence the action, efficacy, and stability of Levofloxacin Q-Acid. For instance, the presence of certain ions in the environment can affect the adsorption of Levofloxacin Q-Acid, which can influence its removal from aqueous environments . Additionally, the pH value and the presence of certain cations can affect the adsorption process of Levofloxacin Q-Acid . More research is needed to fully understand how various environmental factors influence the action of Levofloxacin Q-Acid.

Safety and Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It may be irritating to mucous membranes and the respiratory tract .

生化学分析

Biochemical Properties

Levofloxacin Q-Acid is involved in several biochemical reactions, primarily due to its role as an intermediate in the synthesis of levofloxacin. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . Levofloxacin Q-Acid inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. Additionally, Levofloxacin Q-Acid may interact with other proteins involved in cellular metabolism and signaling pathways, further enhancing its antibacterial activity.

Cellular Effects

Levofloxacin Q-Acid has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and division. Furthermore, Levofloxacin Q-Acid can impact cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of bacterial enzymes and proteins. These effects contribute to the overall antibacterial activity of Levofloxacin Q-Acid and its effectiveness in treating bacterial infections.

Molecular Mechanism

The molecular mechanism of action of Levofloxacin Q-Acid involves its binding interactions with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Levofloxacin Q-Acid prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in cell death. Additionally, Levofloxacin Q-Acid may cause changes in gene expression and enzyme activity, further contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levofloxacin Q-Acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Levofloxacin Q-Acid can undergo phase transformations and degradation under certain conditions . These changes can affect its antibacterial activity and overall effectiveness. Long-term studies in vitro and in vivo have demonstrated that Levofloxacin Q-Acid can maintain its antibacterial properties over extended periods, although its stability and activity may decrease over time.

Dosage Effects in Animal Models

The effects of Levofloxacin Q-Acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, Levofloxacin Q-Acid can cause toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to determine the optimal dosage of Levofloxacin Q-Acid to maximize its antibacterial effects while minimizing its toxic effects in animal models.

Metabolic Pathways

Levofloxacin Q-Acid is involved in several metabolic pathways, including those related to amino acid metabolism and energy production . The compound interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, Levofloxacin Q-Acid can bind with aminoacyl-tRNA synthetase and lactic acid dehydrogenase, affecting protein synthesis and energy metabolism . These interactions contribute to the overall metabolic effects of Levofloxacin Q-Acid and its role in bacterial cell function.

Transport and Distribution

Levofloxacin Q-Acid is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cells, Levofloxacin Q-Acid can accumulate in specific tissues and organs, where it exerts its antibacterial effects. The distribution of Levofloxacin Q-Acid within the body is influenced by factors such as its solubility, stability, and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of Levofloxacin Q-Acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Levofloxacin Q-Acid may localize to the nucleus, where it can interact with DNA and enzymes involved in DNA replication and transcription. This localization enhances the compound’s ability to inhibit bacterial DNA processes and exert its antibacterial effects.

特性

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143604
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-89-8, 82419-35-0
Record name Levofloxacin Q-acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofloxacin q-acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFLOXACIN Q-ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levofloxacin Q-Acid
Reactant of Route 2
Levofloxacin Q-Acid
Reactant of Route 3
Levofloxacin Q-Acid
Reactant of Route 4
Reactant of Route 4
Levofloxacin Q-Acid
Reactant of Route 5
Levofloxacin Q-Acid
Reactant of Route 6
Levofloxacin Q-Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。